molecular formula C10H13N5 B2927441 7-imino-N,N,8-trimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine CAS No. 2034548-27-9

7-imino-N,N,8-trimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine

Cat. No. B2927441
CAS RN: 2034548-27-9
M. Wt: 203.249
InChI Key: NUAXWWVGLQYECU-UHFFFAOYSA-N
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Description

“7-imino-N,N,8-trimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They are particularly interesting due to their similarity with nitrogen bases present in DNA and RNA .


Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . This process transforms the 5-acetyl-4-aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .


Molecular Structure Analysis

The incorporation of the bicyclic cytosine analogue 7,8-dihydropyrido[2,3-d]pyrimidin-2-one (X) into DNA duplexes results in a significant enhancement of their stability . This suggests that the compound has a significant effect on the local hydrogen-bonding and base stacking interactions and the overall DNA conformation .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other pyrido[2,3-d]pyrimidines. For instance, the Dimroth rearrangement, which involves the isomerization of heterocycles, could be applicable .

Scientific Research Applications

Antiproliferative Agents

Pyrido[2,3-d]pyrimidines have been identified as having significant antiproliferative properties, making them potential candidates for cancer treatment. The derivative API-1 is a promising agent in this category, showing effectiveness against cancer cell proliferation .

Antimicrobial Activity

These compounds exhibit antimicrobial activities, which means they can inhibit the growth of microorganisms. This makes them valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic properties of pyrido[2,3-d]pyrimidines make them potential components in the treatment of inflammation and pain management. Their ability to reduce inflammation and alleviate pain can be harnessed in pharmaceutical applications .

Hypotensive Effects

Pyrido[2,3-d]pyrimidines have shown hypotensive effects, which means they can lower blood pressure. This application is particularly important for the management of hypertension, a common condition that can lead to serious cardiovascular diseases .

Antihistaminic Activities

These compounds also have antihistaminic activities, suggesting their use in treating allergic reactions. Antihistamines work by blocking histamine, a substance in the body that causes allergic symptoms .

Tyrosine Kinase Inhibition

Among the derivatives, TKI-28 is noted as a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that can activate many proteins by signal transduction cascades, and their inhibitors are used in cancer therapy .

Cyclin-dependent Kinase (CDK4) Inhibition

Another important application is the inhibition of CDK4, a cyclin-dependent kinase important in cell cycle regulation. Inhibitors of CDK4 are being researched for their potential to treat various cancers .

Privileged Heterocyclic Scaffold

Lastly, the pyrido[2,3-d]pyrimidine core is considered a privileged heterocyclic scaffold . This means it is a versatile structure that can bind to multiple receptors, making it a valuable framework for drug discovery .

Mechanism of Action

While the exact mechanism of action of “7-imino-N,N,8-trimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine” is not specified in the available resources, it’s likely that it interacts with DNA in a manner similar to other pyrido[2,3-d]pyrimidines .

properties

IUPAC Name

7-imino-N,N,8-trimethylpyrido[2,3-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-14(2)9-7-4-5-8(11)15(3)10(7)13-6-12-9/h4-6,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAXWWVGLQYECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=N)C=CC2=C1N=CN=C2N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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